molecular formula C15H18N4OS2 B2867262 3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-01-5

3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2867262
CAS No.: 847400-01-5
M. Wt: 334.46
InChI Key: DGFOBQQGBTYVKF-UHFFFAOYSA-N
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Description

3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that stands out due to its unique structure and diverse applications. This compound comprises several functional groups, including a triazole, benzo[d]thiazole, and butylthio group, which contribute to its distinct chemical behavior and versatility in various scientific domains.

Preparation Methods

The synthesis of 3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reaction pathways:

  • Synthetic Routes

    The initial step involves the preparation of the triazole ring through the cyclization of hydrazides with appropriate acylating agents under controlled temperature conditions. Next, the benzo[d]thiazole moiety is introduced via nucleophilic substitution reactions.

  • Reaction Conditions

    The reactions are carried out in anhydrous solvents, typically at temperatures ranging from 50-150°C. Common solvents used include dimethylformamide and tetrahydrofuran.

  • Industrial Production

    On an industrial scale, the production might involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesisers can also be used to scale up the process.

Chemical Reactions Analysis

3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo a variety of chemical reactions:

  • Oxidation and Reduction

    This compound can participate in redox reactions, especially at the sulfur-containing moiety. Oxidative conditions using agents like hydrogen peroxide can transform the butylthio group into a sulfoxide or sulfone.

  • Substitution

    The aromatic nature of the benzo[d]thiazole allows for electrophilic aromatic substitution reactions, using reagents such as chlorinating agents or nitrating mixtures.

  • Major Products

Scientific Research Applications

3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one finds applications in various fields:

  • Chemistry

    It serves as a valuable intermediate in the synthesis of more complex organic compounds, particularly in the development of heterocyclic frameworks.

  • Biology

    The compound exhibits potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug discovery.

  • Medicine

    Research indicates its potential use in developing novel therapeutic agents for treating infections and cancers. Its ability to inhibit specific enzymes or pathways makes it a valuable compound for medicinal chemistry.

  • Industry

    In industrial applications, it is used as a precursor for synthesizing advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with molecular targets within cells. The compound can bind to enzymes, disrupting their normal function and leading to cell death or inhibition of cell proliferation. Key pathways involved include the inhibition of specific kinases or the induction of oxidative stress, resulting in targeted cytotoxic effects.

Comparison with Similar Compounds

Compared to other triazole and benzo[d]thiazole derivatives, 3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique structural features and enhanced reactivity. Similar compounds include:

  • 5-(butylthio)-4-methyl-4H-1,2,4-triazole

    Lacks the benzo[d]thiazole moiety, making it less versatile in reactions.

  • benzo[d]thiazol-2(3H)-one

    Does not contain the triazole ring, limiting its biological activity.

  • 5-(methylthio)-4-methyl-4H-1,2,4-triazol-3-yl derivatives

    Show different reactivity profiles and applications due to variations in the alkyl group attached to the sulfur.

Properties

IUPAC Name

3-[(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-3-4-9-21-14-17-16-13(18(14)2)10-19-11-7-5-6-8-12(11)22-15(19)20/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOBQQGBTYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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